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Introduction
The chemical synthesis of oligonucleotides is a stepwise process that, despite high coupling

efficiencies, inevitably generates a mixture of the full-length product and truncated failure

sequences.[1] For many applications, particularly in therapeutics and diagnostics, the purity of

the final oligonucleotide is critical.[2] This necessitates a robust purification strategy to isolate

the desired full-length oligonucleotide from process-related impurities. The two most common

strategies for the purification of synthetic oligonucleotides are "DMT-on" and "DMT-off," which

are distinguished by the presence or absence of the 5'-dimethoxytrityl (DMT) protecting group

on the full-length product after synthesis. This application note provides a detailed comparison

of these two strategies, including their underlying principles, advantages, and disadvantages,

along with detailed protocols for their implementation.

Principle of DMT-on versus DMT-off Purification
Oligonucleotide synthesis proceeds in the 3' to 5' direction, with the 5'-hydroxyl group of each

incoming phosphoramidite monomer protected by a lipophilic DMT group.[3] This DMT group is

cleaved at the beginning of each coupling cycle to allow for the addition of the next nucleotide.

DMT-on Strategy: In the final coupling step, the DMT group on the 5'-terminus of the full-

length oligonucleotide is intentionally left on.[4] This provides a "handle" for purification. The

significant hydrophobicity of the DMT group allows for strong retention of the full-length
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product on a reversed-phase stationary phase, while the more hydrophilic, uncapped failure

sequences are washed away.[1][4] Following purification, the DMT group is chemically

cleaved, and the purified oligonucleotide is recovered.

DMT-off Strategy: In this approach, the terminal 5'-DMT group is removed as the final step of

the synthesis cycle. Purification then relies on other physicochemical properties to separate

the full-length product from impurities, such as charge (ion-exchange chromatography) or

size (gel electrophoresis).[1]

Comparison of DMT-on and DMT-off Purification
Strategies
The choice between DMT-on and DMT-off purification depends on several factors, including the

length of the oligonucleotide, the desired purity, the required yield, and the scale of the

purification.
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Feature DMT-on Purification DMT-off Purification

Primary Separation Principle Hydrophobicity Charge, Size

Primary Impurities Removed
Truncated failure sequences

(shortmers)[3][5]

Failure sequences, salt, and

small molecules

Common Purification Methods

Reversed-Phase High-

Performance Liquid

Chromatography (RP-HPLC),

Solid-Phase Extraction (SPE)

Cartridges[1][6]

Anion-Exchange HPLC (AEX-

HPLC), Polyacrylamide Gel

Electrophoresis (PAGE)[1]

Typical Purity High (>90-99%)[3][7][8][9]
Variable, can be very high with

PAGE

Typical Yield
Moderate to High (can be

>90%)[3]

Can be lower, especially with

PAGE[1]

Advantages

- Excellent separation of full-

length product from failure

sequences.[1] - Relatively fast

and simple, especially with

cartridges.[10] - Amenable to

automation.

- Can remove modifications

that alter hydrophobicity. -

PAGE can provide very high

purity for long oligonucleotides.

[1]

Disadvantages

- Requires an additional post-

purification detritylation step.[5]

- Potential for depurination

during acid-mediated

detritylation.[7] - May not be

ideal for very long

oligonucleotides (>100-150

bases) where the hydrophobic

contribution of the DMT group

is less significant.[1]

- Separation of failure

sequences from the full-length

product can be challenging,

especially for shorter

oligonucleotides. - PAGE is

labor-intensive and not easily

scalable.[1]

Experimental Workflows
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The following diagrams illustrate the general workflows for DMT-on and DMT-off purification

strategies.
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DMT-on Purification Workflow

Oligonucleotide Synthesis DMT-off Purification (AEX-HPLC)
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DMT-off Purification Workflow (Anion-Exchange)

Detailed Experimental Protocols
Protocol 1: DMT-on Purification using a Solid-Phase
Extraction (SPE) Cartridge
This protocol is a general guideline for the purification of a standard DNA oligonucleotide on a 1

µmol scale using a reversed-phase SPE cartridge.

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b141833?utm_src=pdf-body-img
https://www.benchchem.com/product/b141833?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude DMT-on oligonucleotide, cleaved and deprotected in ammonium hydroxide.

Reversed-phase SPE cartridge (e.g., Glen-Pak™ DNA).

Acetonitrile (ACN), HPLC grade.

2.0 M Triethylammonium Acetate (TEAA), pH 7.0.

0.1 M TEAA (prepared by diluting 2.0 M TEAA with nuclease-free water).

2% Trifluoroacetic Acid (TFA) in water (v/v).

Nuclease-free water.

Syringes and luer lock fittings for the cartridge.

Procedure:

Cartridge Preparation:

Wash the cartridge with 2 mL of acetonitrile.[11]

Equilibrate the cartridge with 2 mL of 2.0 M TEAA.[11] This acts as an ion-pairing reagent

to enhance the binding of the oligonucleotide to the resin.[5]

Follow with a wash of 2 mL of 0.1 M TEAA.

Sample Loading:

Dilute the crude oligonucleotide solution (from cleavage and deprotection) with an equal

volume of 0.1 M TEAA.

Slowly load the diluted sample onto the cartridge at a rate of approximately 1 drop per

second. The hydrophobic DMT-on oligonucleotide will bind to the resin.[11]

Washing:

Wash the cartridge with 2 mL of 0.1 M TEAA to remove salts and some impurities.[11]
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Wash the cartridge with 2 mL of a solution of 5-15% acetonitrile in 0.1 M TEAA. The exact

percentage of acetonitrile may need to be optimized to effectively wash away failure

sequences without eluting the DMT-on product.

On-Cartridge Detritylation:

Slowly pass 2 mL of 2% TFA through the cartridge. Repeat this step.[11] A faint orange

color may be observed as the DMT cation is released.[7]

Immediately wash the cartridge with 2 mL of 0.1 M TEAA to neutralize the acid and

prevent depurination.[11]

Wash with 2 mL of nuclease-free water to remove residual TEAA.

Elution:

Elute the purified DMT-off oligonucleotide with 1-2 mL of 20-50% acetonitrile in water. The

optimal acetonitrile concentration for elution depends on the hydrophobicity of the

oligonucleotide. For phosphorothioate oligonucleotides, a higher concentration (e.g., 35%)

may be required.[12]

Collect the eluate in a clean microcentrifuge tube.

Post-Elution Processing:

Dry the purified oligonucleotide using a vacuum concentrator.

Resuspend the oligonucleotide in a suitable buffer for your downstream application.

Quantify the oligonucleotide by UV spectrophotometry at 260 nm.

Assess purity by analytical HPLC or mass spectrometry.

Protocol 2: DMT-off Purification by Anion-Exchange
HPLC (AEX-HPLC)
This protocol provides a general method for the purification of a DMT-off oligonucleotide. The

separation is based on the interaction of the negatively charged phosphate backbone with a
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positively charged stationary phase.

Materials:

Crude DMT-off oligonucleotide, fully deprotected and detritylated.

Anion-exchange HPLC column suitable for oligonucleotide separation.

HPLC system with a gradient pump and UV detector.

Mobile Phase A: 20 mM Sodium Phosphate, pH 8.5, in nuclease-free water.

Mobile Phase B: 20 mM Sodium Phosphate, 1 M NaCl, pH 8.5, in nuclease-free water.

Nuclease-free water for sample preparation.

Procedure:

Sample Preparation:

After synthesis, cleavage, deprotection, and detritylation, dry the crude oligonucleotide

pellet.

Resuspend the pellet in Mobile Phase A or nuclease-free water to a suitable concentration

(e.g., 10-20 OD/mL).

Filter the sample through a 0.22 µm syringe filter before injection.

HPLC Method:

Equilibrate the AEX column with Mobile Phase A until a stable baseline is achieved.

Inject the prepared sample onto the column.

Elute the oligonucleotides using a linear gradient of increasing salt concentration (Mobile

Phase B). A typical gradient might be from 0% to 100% B over 30-40 minutes. The full-

length product, having the highest charge density, will elute last.

Monitor the elution profile at 260 nm.
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Fraction Collection:

Collect fractions corresponding to the major peak, which should be the full-length

oligonucleotide.

Analysis and Pooling:

Analyze the collected fractions for purity using analytical AEX-HPLC, RP-HPLC, or mass

spectrometry.

Pool the fractions that meet the desired purity specification.

Desalting:

The purified oligonucleotide will be in a high-salt buffer. It is crucial to desalt the pooled

fractions. This can be achieved by methods such as:

Size-exclusion chromatography (e.g., a Sephadex G-25 column).

Ethanol precipitation.

Using a reversed-phase cartridge following a desalting protocol.[13]

Final Processing:

Dry the desalted oligonucleotide.

Resuspend in an appropriate buffer, quantify, and store.

Conclusion
Both DMT-on and DMT-off purification strategies offer effective means of isolating full-length

synthetic oligonucleotides. The DMT-on approach, particularly with modern SPE cartridges,

provides a rapid and efficient method for removing failure sequences and is well-suited for

routine purification of standard DNA and RNA oligonucleotides. The DMT-off strategy, while

potentially more complex, offers versatility and, with techniques like PAGE, can achieve

exceptionally high purity for demanding applications. The optimal choice of purification strategy

will depend on the specific requirements of the oligonucleotide and its intended use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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